Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
Description
Boc-(S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a biphenyl group at the β-position, and a propanoic acid backbone. Its molecular formula is C₂₀H₂₃NO₄ (molecular weight: 341.40 g/mol), with the (S)-stereocenter critical for biological interactions . The Boc group enhances solubility and stability during synthetic processes, while the biphenyl moiety contributes to hydrophobic interactions in target binding. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChI Key |
DIYJETFRZDVSGV-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Boc-(S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves:
- Introduction of the biphenyl moiety at the 3-position of the amino acid backbone.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Functionalization of the 2-position with an aminomethyl group.
- Purification by chromatographic techniques to achieve high purity.
The use of chiral starting materials or chiral catalysts ensures the (S)-configuration at the stereogenic center.
Reported Synthesis Pathway from Literature
One detailed synthetic route analogous to the preparation of related Boc-protected biphenylalanine derivatives involves the following steps:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from (S)-3-(4-(allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, CDI (carbonyldiimidazole) in DCM, room temperature, 1 h | Activation of carboxylic acid to reactive intermediate | - | CDI facilitates formation of reactive imidazolide |
| 2 | Addition of cyclopropanesulfonamide in THF, followed by DBU dropwise, room temperature, 15 min | Nucleophilic substitution to introduce amine functionality | 69% | Reaction quenched with 0.5 N HCl, extracted with DCM |
| 3 | Purification | Flash column chromatography (0-10% MeOH/DCM) | - | Yields colorless oil product |
This method, while illustrating a similar Boc-protected amino acid derivative synthesis, can be adapted to this compound by substituting the biphenyl derivative as the aromatic moiety.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Purity | Comments |
|---|---|---|---|
| Solvent | THF, DCM | Solvent polarity affects reaction rate and intermediate stability | THF preferred for nucleophilic substitution; DCM for activation step |
| Temperature | Room temperature (20-25°C) | Mild conditions prevent racemization | Elevated temperatures may cause side reactions |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Facilitates nucleophilic attack | Strong, non-nucleophilic base preferred |
| Purification | Flash chromatography (MeOH/DCM gradient) | Removes impurities and side products | Essential for high purity (>95%) |
Analytical and Quality Control Data
- Molecular Formula: C21H25NO4
- Molecular Weight: 355.43 g/mol
- Purity: ≥95% (commercial standard)
- Physical State: Colorless oil or solid depending on preparation
- Spectroscopic Data: NMR and MS confirm structure and stereochemistry
- Safety: Hazard statements include H302-H315-H319-H335; handle with appropriate precautions.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Purification |
|---|---|---|---|---|---|
| CDI Activation + Nucleophilic Substitution | (S)-3-(4-(allyloxy)phenyl)-2-(Boc)amino propanoic acid | CDI, cyclopropanesulfonamide, DBU | Carboxylic acid activation and amine substitution | 69% | Flash chromatography (MeOH/DCM) |
| Boc Protection of Biphenylalanine Derivative | Biphenylalanine | Boc anhydride, base | Amino group protection | Not specified | Chromatography/crystallization |
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or esters.
Scientific Research Applications
Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a chemical compound with a molecular weight of approximately 341.41 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative and a unique biphenyl structure. The biphenyl structure gives specific steric and electronic properties, influencing its reactivity and biological interactions.
Applications
This compound has significant applications due to its unique structural features. These applications include:
- Medicinal Chemistry: The biphenyl moiety enhances the compound's potential applications in medicinal chemistry. Its unique structure may also influence its binding affinity to specific biological targets, making it a candidate for further pharmacological studies.
- Peptide Synthesis: The sterically demanding Boc group allows for selective reactivity in complex chemical environments, making it valuable in peptide synthesis. The Boc group provides steric protection to the amino group, enabling selective reactions at other sites on the molecule. This selectivity is crucial for synthesizing peptides that mimic natural substrates or inhibitors.
- Materials Science: The biphenyl moiety enhances the compound's potential applications in materials science.
- Interaction Studies: Interaction studies involving this compound help elucidate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features, synthesis methods, and applications of Boc-(S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid and related compounds:
Key Observations
Stereochemical Influence: The (S)-enantiomer of the target compound shows distinct biological activity compared to the (R)-enantiomer in enzyme inhibition studies. For example, (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid (unprotected amine) is used in chiral catalyst development, whereas the Boc-protected (S)-form is preferred in peptide synthesis .
Substituent Effects :
- Fluorine in flurbiprofen derivatives increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
- Chloro substitution (e.g., ) improves target binding affinity but may reduce solubility .
- Sulfonamide groups () enhance hydrogen-bonding interactions with receptors, critical for glucagon antagonism .
Synthetic Efficiency :
- Microwave-assisted synthesis () achieves higher yields (98.81%) and shorter reaction times compared to traditional methods (74–82% yields) .
- Enzymatic resolution () offers enantioselective advantages but requires optimized conditions for scalability .
Applications :
- The Boc-protected compound is versatile in drug discovery due to its stability, while unprotected analogs (e.g., ) are used in direct biological assays .
- Flurbiprofen derivatives are NSAIDs, whereas sulfonamide-containing analogs () target metabolic disorders .
Data Table: Physicochemical Properties
Biological Activity
Boc-(S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid, also known as N-Boc-3-(4-biphenylyl)-D-alanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The biphenyl moiety is introduced through various coupling reactions.
The compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes. It has been studied for its potential as a ligand in G protein-coupled receptor (GPCR) systems, which are crucial in many physiological processes.
Pharmacological Studies
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Neuroprotective Effects : Studies have suggested that derivatives of this compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, making it a candidate for further research into treatments for inflammatory diseases .
1. Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
2. Neuroprotective Study
In a neuroprotective study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| Compound Treatment | 75 |
Q & A
Q. What are the primary synthetic routes for Boc-(S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid?
The compound is synthesized via chemo-enzymatic or coupling reactions. A patented chemo-enzymatic method involves protease-catalyzed resolution of 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid esters in the presence of aldehydes or metal complexes to achieve enantioselectivity . Alternatively, Suzuki-Miyaura cross-coupling using (S)-N-Boc-4-bromophenylalanine and arylboronic acids (e.g., phenylboronic acid) provides a scalable route, though optimization of palladium catalysts and reaction conditions (e.g., solvent, temperature) is critical for yield and purity .
Q. How can the enantiomeric purity of this compound be validated?
Reverse-phase HPLC (RP-HPLC) with chiral columns (e.g., C18) is standard for assessing enantiomeric excess. Nuclear Magnetic Resonance (NMR), particularly - and -NMR, confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. For example, in related biphenyl derivatives, RP-HPLC achieved >95% purity, and HRMS data matched theoretical values within 2 ppm error .
Q. What safety precautions are required when handling this compound?
Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including gloves and lab coats, due to potential respiratory and skin irritation. Work should be conducted in a fume hood, and spills must be neutralized with inert absorbents. Consult institutional guidelines for waste disposal, as tert-butoxycarbonyl (Boc) groups may release toxic gases upon decomposition .
Advanced Research Questions
Q. How do enzymatic and chemical synthesis methods compare in terms of yield and stereochemical control?
Enzymatic methods (e.g., protease-mediated resolution) offer superior stereoselectivity (>99% enantiomeric excess) but require optimization of enzyme loading, pH, and co-solvents to mitigate substrate inhibition. Chemical synthesis via cross-coupling provides higher yields (70–85%) but may necessitate chiral auxiliaries or catalysts (e.g., BINAP-Pd complexes) to control stereochemistry. Contradictions arise in scalability: enzymatic routes are cost-effective for small batches, while chemical methods suit large-scale production despite higher catalyst costs .
Q. What strategies resolve contradictions in spectroscopic data for biphenyl-containing amino acid derivatives?
Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) often arise from rotational restrictions in the biphenyl moiety. Variable-temperature NMR or computational modeling (DFT) can clarify dynamic effects. For example, in 3-(4-biphenyl)propanoate derivatives, coupling constants () between aromatic protons varied significantly at 25°C vs. −40°C, confirming restricted rotation .
Q. How does the biphenyl group influence the compound’s biological activity or protein-binding affinity?
Structure-activity relationship (SAR) studies show that the biphenyl moiety enhances hydrophobic interactions with target proteins (e.g., enzymes or receptors). In eIF4E/eIF4G inhibitors, substitution of the biphenyl group with smaller aromatic systems (e.g., phenyl or naphthyl) reduced binding affinity by 10–50%, highlighting its role in stabilizing π-π interactions. Molecular docking and surface plasmon resonance (SPR) are recommended to quantify these effects .
Q. What methodologies optimize the separation of E/Z isomers in hydrazone derivatives of this compound?
Isomer separation is achieved via preparative RP-HPLC using gradient elution (e.g., water/acetonitrile with 0.1% TFA). For example, in thiazolyl-hydrazone analogs, Z-isomers eluted earlier than E-isomers due to differences in polarity. Crystallization (e.g., from ethanol/water) further purifies isomers, with melting points differing by >40°C (e.g., Z-isomer: 190°C; E-isomer: 122°C) .
Methodological Considerations
Q. How are computational tools (e.g., DFT, MD simulations) applied to study this compound’s reactivity?
Density Functional Theory (DFT) predicts reaction pathways, such as the energetics of Suzuki-Miyaura cross-coupling transition states. Molecular Dynamics (MD) simulations model solvation effects and protein-ligand interactions, guiding rational design. For biphenyl derivatives, DFT-calculated HOMO-LUMO gaps correlated with experimental oxidation potentials () .
Q. What are the challenges in scaling up the synthesis of Boc-protected biphenyl amino acids?
Key challenges include:
- Catalyst Loading : Reducing Pd catalyst use from 5 mol% to <1 mol% without compromising yield.
- Purification : Scaling RP-HPLC is impractical; switch to fractional crystallization or flash chromatography.
- Byproduct Formation : Optimize reaction time to minimize de-Boc side products, detected via LC-MS .
Q. How do substituents on the biphenyl ring affect the compound’s physicochemical properties?
Electron-withdrawing groups (e.g., nitro) increase acidity ( ↓ by 1–2 units) and solubility in polar solvents. Substituent position (para vs. meta) alters log values; for example, 4'-methoxybiphenyl derivatives showed log vs. 2.8 for 3'-methoxy analogs. These properties are critical for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
